molecular formula C15H11F3O3 B6409762 5-Methyl-2-(3-trifluoromethoxyphenyl)benzoic acid CAS No. 1261867-47-3

5-Methyl-2-(3-trifluoromethoxyphenyl)benzoic acid

Cat. No.: B6409762
CAS No.: 1261867-47-3
M. Wt: 296.24 g/mol
InChI Key: GLHJHOKPWKEFFW-UHFFFAOYSA-N
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Description

5-Methyl-2-(3-trifluoromethoxyphenyl)benzoic acid is an organic compound that features a trifluoromethoxy group attached to a benzoic acid core

Properties

IUPAC Name

5-methyl-2-[3-(trifluoromethoxy)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O3/c1-9-5-6-12(13(7-9)14(19)20)10-3-2-4-11(8-10)21-15(16,17)18/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHJHOKPWKEFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CC=C2)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691762
Record name 4-Methyl-3'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261867-47-3
Record name 4-Methyl-3'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzoic acid in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(3-trifluoromethoxyphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

5-Methyl-2-(3-trifluoromethoxyphenyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, especially those with anti-inflammatory and analgesic effects.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(3-trifluoromethoxyphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-(3-trifluoromethoxyphenyl)benzoic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric effects. This makes it a valuable compound for developing new materials and pharmaceuticals with enhanced properties.

Biological Activity

5-Methyl-2-(3-trifluoromethoxyphenyl)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzoic acid core with a trifluoromethoxy group and a methyl substituent. This unique configuration enhances its lipophilicity, allowing for better membrane penetration and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The trifluoromethoxy group increases the compound's electron-withdrawing capacity, which can enhance its reactivity and binding affinity to various enzymes and receptors. This leads to modulation of biological pathways that are crucial for therapeutic effects.

Antimicrobial Activity

Research has indicated that compounds containing trifluoromethoxy groups exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including resistant strains such as Pseudomonas aeruginosa and Klebsiella pneumoniae.

CompoundBacterial StrainInhibition Zone (mm)
This compoundPseudomonas aeruginosa22
This compoundKlebsiella pneumoniae25

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Properties

In addition to antimicrobial activity, this compound has been investigated for its anti-inflammatory effects. The presence of the trifluoromethoxy group has been linked to enhanced inhibition of inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation.

Case Studies and Research Findings

  • High-throughput Screening : A study conducted on various trifluoromethyl-containing compounds revealed that those similar to this compound showed promising results in inhibiting specific enzymes associated with inflammatory responses. The compounds were screened against several targets, including cyclooxygenases (COX), which are critical in inflammation pathways .
  • Anticancer Activity : Another area of interest is the compound's potential anticancer properties. Research has demonstrated that certain derivatives can induce apoptosis in cancer cell lines by interfering with tubulin polymerization, leading to cell cycle arrest .
    Cell LineIC50 (µM)
    MCF-720.1
    KB-V114
    These findings indicate that modifications to the structure can significantly impact the potency against cancer cells.

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